molecular formula C20H18ClNO2 B11226966 N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B11226966
M. Wt: 339.8 g/mol
InChI Key: LRACPDUXCZDMNR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is a synthetic organic compound with the molecular formula C18H16ClNO2 This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the furan ring.

    Formation of the propanamide moiety: This can be done through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-5-methyl-2-furamide: Similar structure but with a methyl group instead of a propanamide moiety.

    5-(2-chlorophenyl)-N-(4-methylphenyl)-2-furamide: Similar structure but with different substitution patterns on the furan ring.

Uniqueness

N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18ClNO2/c1-14-6-8-15(9-7-14)19-12-10-16(24-19)11-13-20(23)22-18-5-3-2-4-17(18)21/h2-10,12H,11,13H2,1H3,(H,22,23)

InChI Key

LRACPDUXCZDMNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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